Sodium monofluorophosphate

Descripción

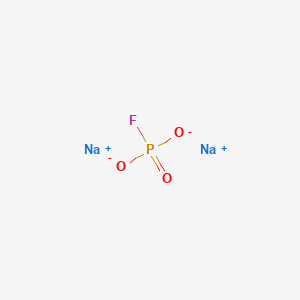

Sodium fluorophosphate is sodium fluorophosphate, commonly abbreviated MFP, is an inorganic compound with the chemical formula Na2PO3F. Typical for a salt, MFP is odourless, colourless, and water-soluble. This salt is an ingredient in toothpastes. It has a role as an antibacterial agent. It is an inorganic sodium salt and an inorganic phosphate.

Propiedades

IUPAC Name |

disodium;fluoro-dioxido-oxo-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FH2O3P.2Na/c1-5(2,3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDWBSRJQZPEEB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])F.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2PFO3, FNa2O3P | |

| Record name | Sodium monofluorophosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_monofluorophosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15181-43-8 (Parent) | |

| Record name | Sodium monofluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium monofluorophosphate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010163152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70872554 | |

| Record name | Disodium monofluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.950 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Pfaltz and Bauer MSDS] | |

| Record name | Sodium monofluorophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21717 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7631-97-2, 10163-15-2 | |

| Record name | Sodium monofluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium monofluorophosphate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010163152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium fluorophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09484 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphorofluoridic acid, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium monofluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorophosphoric acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM MONOFLUOROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C810JCZ56Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical and Foundational Aspects of Sodium Monofluorophosphate Chemistry

Early Discoveries and Initial Characterization of Monofluorophosphoric Acid Derivatives

The genesis of monofluorophosphate chemistry can be traced back to the late 1920s. In 1929, the German chemist Willy Lange, at the University of Berlin, first described sodium monofluorophosphate. wikipedia.orgchemeurope.comwikipedia.org Lange's work was part of a broader investigation into fluoro-acids, where he noted similarities between perchlorate, fluoborate, and fluorosulfonate anions. fluoride-history.de His initial attempts to prepare the free monofluorophosphoric acid (H₂PO₃F) were unsuccessful. wikipedia.orgchemeurope.com This led him to investigate the stability of its esters. wikipedia.orgchemeurope.com

In a pivotal 1932 publication with his graduate student Gerda von Krueger, Lange reported the synthesis of dialkyl monofluorophosphates, such as diethyl fluorophosphate (B79755). wikipedia.orgnih.gov They observed that these ester derivatives were highly toxic, a discovery that would later be foundational in the development of nerve agents like Sarin and Soman. wikipedia.orgwikipedia.orgfluoride-history.de Lange's early work also touched upon the hydrolysis of phosphorus oxytrifluoride (POF₃), where he identified difluorophosphoric acid as the initial product. fluoride-history.de The subsequent hydrolysis of the difluorophosphate ion in a dilute sodium hydroxide (B78521) solution yielded the monofluorophosphate ion. fluoride-history.de

While the synthesis of the salt, this compound, was achieved in 1929, the preparation of the free anhydrous monofluorophosphoric acid remained a challenge. fluoride-history.defluoride-history.de It wasn't until 1947 that Lange, along with Ralph Livingston of Monsanto Company, published a method for preparing the anhydrous acid. wikipedia.orgfluoride-history.deacs.org Their report also mentioned the potential use of the toxic di-isopropyl ester for treating glaucoma and myasthenia gravis, which underscored the growing interest in these compounds. chemeurope.comfluoride-history.de The initial discoveries were thus characterized by the synthesis of the salts and highly reactive esters, with the isolation of the free acid occurring significantly later.

Evolution of Synthetic Methodologies for Monofluorophosphates

The methods for synthesizing monofluorophosphates have evolved from early laboratory procedures to large-scale industrial manufacturing. Willy Lange's initial synthesis in 1929 involved the hydrolysis of difluorophosphate ions with dilute sodium hydroxide. wikipedia.orgfluoride-history.de This method involves the careful removal of one fluoride (B91410) ion from the difluorophosphate complex (PO₂F₂⁻) to form monofluorophosphate (PO₃F²⁻). fluoride-history.de

A significant advancement for industrial-scale production is the reaction of sodium fluoride (NaF) with sodium metaphosphate (NaPO₃). wikipedia.orgtiiips.com This process, which involves the cleavage of a pyrophosphate bond, is a primary method used for manufacturing this compound today. wikipedia.org

Alternative industrial syntheses involve treating tetrasodium (B8768297) pyrophosphate (Na₄P₂O₇) or disodium (B8443419) hydrogen phosphate (B84403) (Na₂HPO₄) with hydrogen fluoride (HF). wikipedia.orgwikipedia.org Another approach involves the reaction of phosphoric acid with metal fluorides dissolved in molten urea (B33335). wikipedia.org

In 1943, Willy Lange and Ralph Livingston, in work assigned to the Ozark Chemical Company, patented a method for producing anhydrous monofluorophosphoric acid. fluoride-history.degoogle.com Their process involved reacting anhydrous hydrofluoric acid with water-free metaphosphoric acid. google.com

Further developments have focused on creating specific metal monofluorophosphates through various routes. Metathesis reactions in aqueous solutions, using soluble salts like diammonium monofluorophosphate ((NH₄)₂PO₃F) with appropriate metal salts, have become a preferred laboratory method for forming insoluble fluorophosphates. bham.ac.ukconicet.gov.ar More recent research has established facile and green aqueous synthesis methods, using either acid-base neutralization or metathesis reactions, to produce a wide range of monofluorophosphates with high yields (>80%), overcoming common issues like fluorine loss and corrosion. acs.org

Theoretical Development of Fluorine-Phosphorus Bond Chemistry within Inorganic Systems

The fluorine-phosphorus (P-F) bond is a polar covalent bond, a result of the significant difference in electronegativity between phosphorus and the highly electronegative fluorine atom. quora.com This polarity results in a partial positive charge on the phosphorus atom and a partial negative charge on the fluorine atom. quora.com The nature of this bond is central to the structure and reactivity of monofluorophosphates and other fluorophosphorus compounds.

Quantum chemical studies provide a deeper understanding of the P-F bond's characteristics. In the monofluorophosphate anion (PO₃F²⁻), the phosphorus atom is at the center of a tetrahedron defined by three oxygen atoms and one fluorine atom. chemeurope.com A survey of 88 independent PO₃F²⁻ anions in various crystal structures revealed that the average P-F bond length is 1.578 Å. researchgate.net This is notably longer than the average P-O bond length of 1.506 Å within the same anion. researchgate.net

The geometry of the PO₃F²⁻ tetrahedron is distorted from a perfect tetrahedron. The O-P-F bond angle averages 104.8°, which is smaller than the ideal tetrahedral angle of 109.47°. wikipedia.org To compensate, the O-P-O bond angle is larger, averaging 113.7°. wikipedia.org Theoretical models like Bent's rule help explain these geometric distortions, correlating bond angles and bond lengths with the electronegativity of the substituents on the central atom. scispace.com

Theoretical calculations, such as Density Functional Theory (DFT) and other high-level quantum chemical methods, are used to model the electronic structure and predict properties of molecules containing P-F bonds. acs.orgnih.govacs.org These studies help elucidate concepts like hyperconjugation and rehybridization, which influence bond lengths and strengths. scispace.com For example, charge transfer into the P-F antibonding orbital can lead to bond elongation. scispace.com The combination of phosphorus and fluorine creates a unique and versatile union in chemistry, leading to compounds with a wide range of properties and applications, driven by the fundamental nature of the P-F bond. researchgate.netresearchgate.net

Table 2: Average Bond Parameters in the Monofluorophosphate (PO₃F²⁻) Anion

| Parameter | Average Value | Source |

| P-F Bond Length | 1.578 Å | researchgate.net |

| P-O Bond Length | 1.506 Å | researchgate.net |

| O-P-F Bond Angle | 104.8° | wikipedia.orgresearchgate.net |

| O-P-O Bond Angle | 113.7° | wikipedia.orgresearchgate.net |

Synthetic Methodologies and Mechanistic Pathways for Sodium Monofluorophosphate

Industrial Scale Synthesis Routes

The large-scale production of sodium monofluorophosphate primarily relies on three established synthetic routes. These methods are economically viable and have been optimized to ensure a consistent and high-quality yield of the final product.

Reaction of Sodium Fluoride (B91410) with Sodium Metaphosphate

One of the most common industrial methods for synthesizing this compound involves the direct reaction of sodium fluoride (NaF) with sodium metaphosphate (NaPO₃) wikipedia.org. This process is a high-temperature fusion reaction where the polymeric chain of sodium metaphosphate is cleaved by the fluoride ion.

This synthesis is typically carried out by heating a mixture of the two salts to a molten state, allowing for the reaction to proceed to completion. The process is mechanistically analogous to hydrolysis, where the pyrophosphate bonds within the metaphosphate structure are broken.

| Reactants | Conditions | Product |

| Sodium Metaphosphate (NaPO₃) | High Temperature (Fusion) | This compound (Na₂PO₃F) |

| Sodium Fluoride (NaF) |

Synthesis from Tetrasodium (B8768297) Pyrophosphate or Disodium (B8443419) Phosphate (B84403) and Hydrogen Fluoride

An alternative industrial-scale synthesis involves the reaction of either tetrasodium pyrophosphate (Na₄P₂O₇) or disodium phosphate (Na₂HPO₄) with hydrogen fluoride (HF) wikipedia.org. This method also relies on a fluorination reaction to introduce the fluorine atom into the phosphate structure.

When tetrasodium pyrophosphate is used, the reaction can be represented as: Na₄P₂O₇ + 2HF → 2Na₂PO₃F + H₂O

In the case of disodium phosphate, the reaction is: Na₂HPO₄ + HF → Na₂PO₃F + H₂O

These reactions are typically conducted under controlled temperature and pressure conditions to ensure the desired product is formed and to manage the corrosive nature of hydrogen fluoride.

| Reactant | Reagent | Product |

| Tetrasodium Pyrophosphate (Na₄P₂O₇) | Hydrogen Fluoride (HF) | This compound (Na₂PO₃F) |

| Disodium Phosphate (Na₂HPO₄) | Hydrogen Fluoride (HF) | This compound (Na₂PO₃F) |

Multi-Step Synthesis via Phosphorus Intermediates

A more complex, multi-step synthesis route for this compound involves the initial formation of phosphorus intermediates, which are then converted to monofluorophosphoric acid, and finally neutralized to yield the sodium salt. This pathway offers a higher degree of control over the purity of the final product.

The first step in this process is the synthesis of phosphorus pentafluoride (PF₅). A common method for producing phosphorus pentafluoride is the reaction of phosphorus pentachloride (PCl₅) with anhydrous hydrogen fluoride googleapis.com.

The reaction is as follows: PCl₅ + 5HF → PF₅ + 5HCl

This reaction is typically carried out in a corrosion-resistant reactor due to the highly reactive nature of the reactants and products.

| Reactant | Reagent | Product |

| Phosphorus Pentachloride (PCl₅) | Hydrogen Fluoride (HF) | Phosphorus Pentafluoride (PF₅) |

Phosphorus pentafluoride is a Lewis acid and readily undergoes hydrolysis wikipedia.org. The controlled hydrolysis of phosphorus pentafluoride is a critical step in forming monofluorophosphoric acid. Complete hydrolysis would lead to the formation of phosphoric acid and hydrogen fluoride. Therefore, the reaction conditions must be carefully managed to achieve the desired intermediate product. The reaction with water can be represented as:

PF₅ + 3H₂O → H₂PO₃F + 4HF

In industrial settings, this hydrolysis is often carried out in a manner that allows for the separation of the desired fluorophosphoric acids.

| Reactant | Reagent | Product |

| Phosphorus Pentafluoride (PF₅) | Water (H₂O) | Monofluorophosphoric Acid (H₂PO₃F) |

An alternative pathway to monofluorophosphoric acid involves the direct reaction of phosphoric acid (H₃PO₄) with hydrogen fluoride researchgate.net. This reaction is an equilibrium process where the concentration of the reactants and the removal of water drive the formation of the product.

The reaction can be written as: H₃PO₄ + HF ⇌ H₂PO₃F + H₂O

Another method involves the reaction of phosphorus pentoxide (P₄O₁₀) with hydrofluoric acid. This reaction can produce a mixture of fluorophosphoric acids, including monofluorophosphoric acid, difluorophosphoric acid, and hexafluorophosphoric acid, from which the desired monofluorophosphoric acid can be separated scribd.com.

The final step in the multi-step synthesis is the neutralization of monofluorophosphoric acid with a sodium base, typically sodium hydroxide (B78521) (NaOH), to produce this compound.

H₂PO₃F + 2NaOH → Na₂PO₃F + 2H₂O

This neutralization reaction is an acid-base reaction that yields the stable salt form of the active ingredient.

| Reactant | Reagent | Product |

| Monofluorophosphoric Acid (H₂PO₃F) | Sodium Hydroxide (NaOH) | This compound (Na₂PO₃F) |

Neutralization with Sodium Hydroxide

The synthesis of this compound can be achieved through a liquid phase neutralization process. This method involves the reaction of phosphoric acid and hydrofluoric acid with an alkali, such as sodium hydroxide or soda ash. google.comgoogle.com The general process proceeds through neutralization, followed by evaporation of the neutralizer, concentration, crystallization, and drying to yield the final this compound product. google.com

One variation of this process involves a four-step synthesis. tiiips.com The initial step is the reaction of phosphorus pentachloride with hydrogen fluoride to produce phosphorus pentafluoride. This is followed by hydrolysis, where the phosphorus pentafluoride reacts with water to form phosphoric acid and hydrogen fluoride. The third step involves another reaction between the newly formed phosphoric acid and hydrogen fluoride to generate monofluorophosphoric acid. In the final step, this monofluorophosphoric acid is neutralized with sodium hydroxide to produce this compound. tiiips.com

While effective, this liquid phase neutralization method presents significant challenges related to equipment and process control. The strong corrosivity (B1173158) of hexafluorophosphoric acid, an intermediate, necessitates the use of specialized materials for the reaction vessel, which can lead to high investment costs for production equipment. google.comgoogle.com Furthermore, controlling the production process is difficult, and corrosion byproducts can introduce impurities into the final product. google.com

Table 1: Overview of Neutralization Synthesis Method

| Step | Reactants | Product | Key Considerations |

|---|---|---|---|

| 1 | Phosphoric Acid, Hydrofluoric Acid | Monofluorophosphoric Acid | Intermediate formation |

| 2 | Monofluorophosphoric Acid, Sodium Hydroxide | This compound | Corrosive nature of reactants requires special equipment google.comgoogle.com |

| 3 | - | - | Process involves evaporation, concentration, and crystallization google.com |

Mechanochemical Approaches to Fluorophosphate (B79755) Synthesis

Information regarding specific mechanochemical approaches for the synthesis of this compound is not extensively detailed in the provided research. However, industrial production methods often involve high-temperature, solid-state reactions that share principles with mechanochemistry, such as the direct reaction of solid precursors.

A common industrial method involves the reaction of sodium fluoride with sodium metaphosphate. wikipedia.org This process, which involves the cleavage of a pyrophosphate bond, is analogous to hydrolysis and is carried out at elevated temperatures. wikipedia.org The reaction is as follows:

NaPO₃ + NaF → Na₂PO₃F wikipedia.org

Another approach involves reacting phosphoric anhydride (B1165640) and sodium carbonate (soda ash) to first produce sodium metaphosphate. This is then mixed with sodium fluoride and heated to a molten state to yield this compound. google.com The process can be summarized in two main stages:

Sodium Metaphosphate Preparation: Phosphoric anhydride and soda ash react, often with sodium fluoride also present in the initial mix. This reaction is exothermic. google.com

Fluorination: The resulting sodium metaphosphate reacts with sodium fluoride in a molten state to form the final product, which is then cooled, pulverized, and screened. google.comgoogle.com

These high-temperature fusion or "frit" reactions represent a common route for large-scale production.

Laboratory Synthesis Techniques

Hydrolysis of Difluorophosphate Ions with Dilute Alkali

In a laboratory setting, this compound can be prepared through the controlled hydrolysis of difluorophosphate ions (PO₂F₂⁻) using a dilute alkali, such as sodium hydroxide. wikipedia.orgfluoride-history.de This reaction involves the substitution of one of the fluorine atoms in the difluorophosphate ion with a hydroxyl group, which subsequently deprotonates in the alkaline medium.

The reaction can be represented as: PO₂F₂⁻ + 2NaOH → Na₂PO₃F + H₂O + F⁻ wikipedia.org

This method was utilized in early research on fluorophosphates. It was observed that by heating a solution of a difluorophosphate in a dilute sodium hydroxide solution, one fluoride ion is selectively removed from the complex to form the monofluorophosphate ion. fluoride-history.de This technique provides a clear pathway to the monofluorophosphate salt from its corresponding difluoro- precursor.

Reaction of Phosphoric Acid with Metal Fluorides

Another established synthetic route involves the direct reaction of phosphoric acid with metal fluorides. wikipedia.org this compound is produced when phosphoric acid is reacted with sodium fluoride. tiiips.com The reaction can also be performed with other phosphate sources like disodium hydrogen phosphate or tetrasodium pyrophosphate, which are treated with hydrogen fluoride. wikipedia.orgwikipedia.org

A specific variation of this method involves dissolving the metal fluoride in molten urea (B33335) before reacting it with phosphoric acid to yield the monofluorophosphate. wikipedia.org This approach highlights the versatility of the reactants and conditions that can be employed. A production method has been developed that uses phosphoric acid, an alkali (like sodium hydroxide), and sodium fluoride as the primary raw materials. google.com In this process, the phosphoric acid and alkali first react to form a polymerized sodium phosphate, which is then reacted with sodium fluoride at high temperatures. google.com

Process Optimization and Scale-Up Considerations

Influence of Reaction Conditions on Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions during its synthesis. Careful control over parameters such as temperature, reaction time, and the molar ratio of reactants is crucial for optimizing the production process and minimizing impurities.

In synthesis methods that involve the high-temperature reaction of a sodium phosphate polymer with sodium fluoride, the temperature and duration of the initial polymerization step, as well as the final frit reaction, are critical. For instance, one process involves dehydrating and polymerizing a mixture of phosphoric acid and an alkali at temperatures between 250°C and 350°C for 45 to 60 minutes to achieve a moisture content of less than 0.2%. google.com The subsequent frit reaction with sodium fluoride is then carried out for a specific residence time, for example, 14 to 18 minutes. google.com

Another optimized process specifies drying the initial phosphoric acid and alkali mixture at 400–520°C for approximately 25 minutes. google.com The subsequent frit reaction of the resulting sodium polyphosphate with sodium fluoride is then conducted at 590–640°C for about 17 minutes. google.com Controlling the molar ratios of the reactants is also key. A patent describes an optimal mole ratio of sodium to phosphorus of 1:(1+/-0.5) and a phosphorus to fluorine mole ratio of 1:(1+/-0.02) to reduce the synthesis temperature and improve efficiency. google.com

The purity of the final product is a significant consideration, with potential impurities including unreacted sodium fluoride and various sodium phosphates. Analytical techniques such as ion chromatography are used to determine the purity of this compound and quantify impurities like free fluoride ions. lcms.cz The conditions for this analysis, such as column temperature, must also be optimized to ensure accurate separation and quantification of monofluorophosphate from other ions like acetate (B1210297) and sulfate (B86663). lcms.cz Studies on the hydrolysis of this compound are also important, as the stability of the compound, particularly in acidic solutions, affects its purity over time. manchester.ac.uk

Table 2: Influence of Reaction Parameters on Synthesis

| Parameter | Condition Range | Effect on Process | Source |

|---|---|---|---|

| Polymerization Temperature | 250°C - 350°C | Controls moisture content and formation of sodium phosphate polymer. | google.com |

| Frit Reaction Temperature | 590°C - 650°C | Influences the rate and completeness of the fluorination reaction. | google.com |

| Frit Reaction Time | 14 - 20 minutes | Determines the extent of conversion to this compound. | google.comgoogle.com |

| Molar Ratio (P:F) | 1 : (1 ± 0.02) | Optimizes reactant usage and helps reduce synthesis temperature. | google.com |

| Analytical Column Temp. | 30°C | Ensures accurate separation for purity analysis via ion chromatography. | lcms.cz |

Minimization of By-Product Formation

The purity of this compound is crucial for its efficacy and safety. The formation of by-products during synthesis can impact the final product's quality and stability. Key by-products in the common industrial synthesis routes include unreacted starting materials, other phosphate salts, and hydrolysis products.

The primary industrial synthesis of this compound involves the high-temperature reaction between sodium metaphosphate (NaPO₃) and sodium fluoride (NaF). wikipedia.org

NaPO₃ + NaF → Na₂PO₃F

While this reaction is straightforward in principle, controlling its conditions is vital to minimize the presence of unreacted raw materials in the final product. The presence of unreacted sodium fluoride is a common impurity. lcms.cz

Another significant by-product is sodium fluoride that results from the hydrolysis of the monofluorophosphate ion, particularly in the presence of moisture. lcms.cztandfonline.com This degradation can occur both during the manufacturing process and during storage if the product is exposed to humid conditions. The P-F bond in the monofluorophosphate anion is susceptible to hydrolysis, yielding phosphate and fluoride ions. lcms.cz

Strategies to minimize by-product formation focus on several key areas of the manufacturing process:

Stoichiometric Control: Precise control over the molar ratios of the reactants, sodium metaphosphate and sodium fluoride, is critical. An excess of either reactant will lead to its presence as an impurity in the final product. Chinese patent CN101327923A specifies a molar ratio of Na to P of 2:(0.5-1.5) and Na to F of 2:(9.95-1.05) to ensure a more complete reaction. google.com

Reaction Temperature and Time: The fusion reaction is typically carried out at elevated temperatures. The temperature and reaction time must be carefully optimized to drive the reaction to completion without causing decomposition of the product. One patented method suggests a melt reaction temperature of 690-740°C with a residence time of 16-22 minutes. google.com Another patent describes a frit reaction temperature between 650°C and 780°C with a residence time of 10 to 30 minutes. google.com

Purity of Raw Materials: The purity of the initial reactants, particularly sodium metaphosphate, is paramount. Impurities in the sodium metaphosphate can be carried through to the final product.

Post-reaction Processing: Cooling, pulverizing, and sieving of the molten mass are crucial final steps. Proper cooling helps to solidify the desired product quickly, and subsequent processing ensures a uniform particle size and removes any larger agglomerates of unreacted materials. google.com

Moisture Control: Given the susceptibility of this compound to hydrolysis, maintaining anhydrous or low-moisture conditions throughout the synthesis and storage is essential to prevent the formation of sodium fluoride and sodium phosphate by-products. tandfonline.com

Table 1: By-Product Minimization Strategies and Their Impact

| Strategy | Parameter to Control | Target Range/Condition | Resulting By-product Minimized |

| Stoichiometric Control | Molar ratio of reactants (NaPO₃:NaF) | Close to 1:1 | Unreacted sodium metaphosphate, Unreacted sodium fluoride |

| Process Optimization | Reaction Temperature | 650-780 °C | Unreacted starting materials, Decomposition products |

| Process Optimization | Reaction Time | 10-30 minutes | Unreacted starting materials |

| Raw Material Purity | Purity of Sodium Metaphosphate | High purity grade | Various inorganic salt impurities |

| Post-synthesis Handling | Moisture levels during storage | Low humidity environment | Sodium fluoride (from hydrolysis), Sodium phosphates (from hydrolysis) |

Green Chemistry Principles in Monofluorophosphate Synthesis

The application of green chemistry principles to the industrial synthesis of this compound aims to enhance its environmental and economic sustainability. The twelve principles of green chemistry provide a framework for evaluating and improving the manufacturing process.

Prevention: It is preferable to prevent waste than to treat it after it has been created. In SMFP synthesis, optimizing reaction conditions to maximize yield and minimize by-products directly aligns with this principle.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The primary reaction, NaPO₃ + NaF → Na₂PO₃F, has a theoretical atom economy of 100% as all atoms from the reactants are incorporated into the desired product.

Less Hazardous Chemical Syntheses: The primary reactants, sodium metaphosphate and sodium fluoride, are considered to have moderate toxicity. While safer alternatives for these fundamental building blocks are not readily available, process design can minimize exposure and handling risks.

Designing Safer Chemicals: this compound itself is designed to be a safer alternative to more acutely toxic fluoride sources like sodium fluoride for dental applications. wikipedia.org

Safer Solvents and Auxiliaries: The dominant industrial synthesis is a high-temperature melt reaction that does not require the use of solvents, which is a significant green chemistry advantage. google.com This eliminates the environmental and safety concerns associated with solvent use, recovery, and disposal.

Use of Renewable Feedstocks: The raw materials for SMFP synthesis are derived from mineral sources (phosphate rock and fluorspar), which are not renewable. Research into bio-based sources for phosphates and fluorides is a long-term goal for the chemical industry but is not currently applied to SMFP production.

Reduce Derivatives: The direct synthesis from sodium metaphosphate and sodium fluoride is a straightforward process that does not involve the use of protecting groups or other derivatization steps, thus avoiding the generation of additional waste.

Catalysis: The current industrial synthesis does not typically employ catalysts. The high reaction temperature provides the necessary activation energy.

Design for Degradation: this compound is water-soluble and is expected to hydrolyze in the environment into naturally occurring phosphate and fluoride ions. lcms.cz

Real-time analysis for Pollution Prevention: Modern chemical plants can implement in-line process analytical technology (PAT) to monitor the reaction in real-time. This would allow for tighter control over reaction parameters, ensuring complete conversion and minimizing by-product formation.

Inherently Safer Chemistry for Accident Prevention: The use of solid reactants and the absence of volatile organic solvents in the primary synthesis route reduce the risk of fires and explosions. However, the high operating temperatures require robust engineering controls to prevent accidental burns.

Table 2: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in this compound Synthesis |

| 1. Prevention | Optimizing reaction yield to minimize unreacted starting materials as waste. |

| 2. Atom Economy | The main reaction (NaPO₃ + NaF → Na₂PO₃F) has a 100% theoretical atom economy. |

| 3. Less Hazardous Chemical Syntheses | The synthesis avoids highly toxic reagents and by-products like hydrogen fluoride, which can be present in other fluorinating processes. |

| 4. Designing Safer Chemicals | The product, SMFP, is a safer alternative to sodium fluoride for dental applications. |

| 5. Safer Solvents and Auxiliaries | The high-temperature melt synthesis is a solvent-free process. |

| 6. Design for Energy Efficiency | Some process variations utilize exothermic reactions to reduce overall energy consumption. |

| 7. Use of Renewable Feedstocks | Currently reliant on non-renewable mineral resources. |

| 8. Reduce Derivatives | The synthesis is a direct combination of reactants, avoiding derivatization steps. |

| 9. Catalysis | The reaction is thermally driven and does not require a catalyst. |

| 10. Design for Degradation | The product hydrolyzes to naturally occurring phosphate and fluoride ions. |

| 11. Real-time analysis for Pollution Prevention | Potential for implementation of PAT to optimize reaction efficiency and minimize waste. |

| 12. Inherently Safer Chemistry for Accident Prevention | The use of solid reactants and a solvent-free process enhances safety. |

Advanced Structural Chemistry and Spectroscopic Characterization of the Monofluorophosphate Anion Po3f2

Molecular Geometry and Bonding in the PO₃F²⁻ Anion

The monofluorophosphate anion consists of a central phosphorus atom tetrahedrally coordinated to three oxygen atoms and one fluorine atom. nih.govuni-ulm.de This arrangement results in a distorted tetrahedral geometry, a consequence of the differing electronegativities and bonding interactions between phosphorus, oxygen, and fluorine.

Extensive crystallographic studies have provided precise data on the bond lengths and angles within the monofluorophosphate anion. A survey of 88 independent PO₃F²⁻ anions from various inorganic compounds revealed statistically significant average bond parameters. researchgate.netarizona.edu The average P-O bond length is approximately 1.506 Å, while the P-F bond is notably longer, with an average length of 1.578 Å. researchgate.netarizona.edu

The bond angles also deviate from the ideal tetrahedral angle of 109.5°. The O-P-O bond angles are typically larger, with an average value of 113.7°, while the O-P-F bond angles are smaller, averaging 104.8°. researchgate.netarizona.edu This distortion is a direct result of the greater electronegativity of the fluorine atom compared to the oxygen atoms, which draws electron density towards itself and influences the spatial arrangement of the bonds.

| Parameter | Average Value | Standard Deviation |

|---|---|---|

| P-O Bond Length | 1.506 Å | 0.013 Å |

| P-F Bond Length | 1.578 Å | 0.020 Å |

| O-P-O Bond Angle | 113.7° | 1.7° |

| O-P-F Bond Angle | 104.8° | 1.7° |

For a small, discrete anion like monofluorophosphate, the concept of conformational flexibility is primarily associated with vibrational modes and slight geometric distortions within a crystal lattice rather than distinct, isolable conformers. The tetrahedral geometry is energetically highly favored, and any significant deviation would require a substantial energy input. The energetic landscape is characterized by a deep potential well corresponding to this tetrahedral arrangement. In the solid state, the anion's flexibility is manifested in the variations of bond lengths and angles observed in different crystal structures, which are influenced by the nature of the counter-ions and the packing forces within the crystal lattice.

In its idealized, isolated state, the monofluorophosphate anion possesses C₃ᵥ symmetry. nih.govuni-ulm.de This point group is characterized by a three-fold rotational axis (C₃) that passes through the P-F bond and the phosphorus atom, and three vertical mirror planes (σᵥ) that each contain the P-F bond and one of the P-O bonds. nih.gov The presence of these symmetry elements confirms the non-linear and polar nature of the anion. In crystalline environments, the actual site symmetry of the anion may be lower than C₃ᵥ, depending on its position within the unit cell and its interactions with neighboring ions.

Solid-State Structure of Sodium Monofluorophosphate and Related Salts

The arrangement of monofluorophosphate anions and their corresponding cations in the solid state is crucial for understanding the macroscopic properties of these compounds. Single-crystal X-ray diffraction is the definitive technique for elucidating these three-dimensional structures.

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides detailed information about the atomic arrangement within a crystal, including unit cell dimensions, bond lengths, and bond angles. researchgate.netacs.org The technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystalline lattice.

The crystal structure of anhydrous this compound is expected to be analogous to that of sodium sulfate (B86663) (Na₂SO₄), as the PO₃F²⁻ and SO₄²⁻ anions are isoelectronic and have similar sizes and shapes. researchgate.net These studies on related compounds demonstrate that the PO₃F²⁻ anion maintains its distorted tetrahedral geometry in the solid state, with minor variations in bond lengths and angles depending on the crystalline environment and the nature of the cation.

Crystal Structures of Hydrated Sodium Monofluorophosphates (e.g., NaHPO₃F · 2.5 H₂O, Na₂PO₃F · 10 H₂O)

The crystal structures of hydrated sodium monofluorophosphates have been elucidated through single-crystal X-ray diffraction, revealing complex arrangements of ions and water molecules. Two notable examples are sodium hydrogen monofluorophosphate dihydrate and a half (NaHPO₃F · 2.5 H₂O) and disodium (B8443419) monofluorophosphate decahydrate (B1171855) (Na₂PO₃F · 10 H₂O).

The structures of these two hydrated salts of monofluorophosphoric acid were determined at a temperature of 160 K. alfa-chemistry.com NaHPO₃F · 2.5 H₂O crystallizes in the monoclinic space group C2/c. alfa-chemistry.com In contrast, Na₂PO₃F · 10 H₂O also crystallizes in a monoclinic system but belongs to the P2₁/c space group. alfa-chemistry.com The detailed crystallographic data for these compounds are presented below.

Interactive Table 1: Crystallographic Data for Hydrated Sodium Monofluorophosphates alfa-chemistry.com

| Parameter | NaHPO₃F · 2.5 H₂O | Na₂PO₃F · 10 H₂O |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | P2₁/c |

| a (Å) | 19.112(4) | 11.380(3) |

| b (Å) | 5.341(1) | 10.234(2) |

| c (Å) | 12.727(3) | 13.051(4) |

| β (°) ** | 110.18(3) | 106.49(3) |

| Volume (ų) ** | 1219.4(4) | 1457.4(7) |

| Z | 8 | 4 |

Z = number of formula units per unit cell

Investigation of Isotypism with Sulfate and Other Oxoanion Compounds

The monofluorophosphate (PO₃F²⁻) anion is isoelectronic and similar in size and shape to the sulfate (SO₄²⁻) anion. This similarity allows for the formation of monofluorophosphate compounds that are isostructural, or isotypic, with their sulfate counterparts. The investigation of this isotypism is a significant area of study in solid-state chemistry.

A classic example of this relationship is the potassium salt, where K₂PO₃F is isostructural with β-K₂SO₄. This structural analogy has been a key factor in determining the crystal structure of certain monofluorophosphates. Research has also explored the deliberate substitution of sulfate with monofluorophosphate in various compounds. For instance, fluorophosphate-doped samples of Na₂M(SO₄)₂·2H₂O (where M = Co, Cu) have been successfully synthesized. researchgate.net In these cases, even low levels of monofluorophosphate doping can induce a change in the crystal structure from monoclinic to triclinic, highlighting the subtle yet significant influence of the anion substitution. researchgate.net

However, the analogy is not universal. While many monofluorophosphates have known sulfate equivalents, many others adopt unique crystal structures with no known sulfate counterpart. One reason for these differences is the distinct hydrogen-bonding capabilities of the two anions; the fluorine atom in the monofluorophosphate anion does not readily participate in hydrogen bonding, which can lead to different crystal packing arrangements compared to sulfates, especially in hydrated compounds. researchgate.net

Hydrogen Bonding Networks and Their Influence on Crystal Packing

Hydrogen bonding plays a critical role in defining the crystal structures of hydrated salts, and hydrated sodium monofluorophosphates are no exception. The arrangement of water molecules and the hydrogen monofluorophosphate or monofluorophosphate anions creates extensive and intricate hydrogen-bonding networks that are fundamental to the stability and packing of the crystal lattice.

In the structure of NaHPO₃F · 2.5 H₂O, the hydrogen monofluorophosphate (HPO₃F⁻) tetrahedra are linked together through hydrogen bonds to form zigzag chains. alfa-chemistry.com This network is a defining feature of its crystal structure. The water molecules are integral to this network, bridging between the chains and interacting with the sodium cations, thus building the three-dimensional framework.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the local chemical environment of specific nuclei. For the monofluorophosphate anion, both ¹⁹F and ³¹P NMR are exceptionally informative due to the 100% natural abundance and spin-½ nature of both nuclei.

The ¹⁹F nucleus is highly sensitive to its electronic environment, resulting in a wide range of chemical shifts that are valuable for structural characterization. wikipedia.org In the ¹⁹F NMR spectrum of the monofluorophosphate anion, the signal appears as a doublet. This splitting arises from the coupling of the fluorine nucleus to the adjacent phosphorus nucleus (¹J_PF), as both are spin-½ nuclei.

The chemical shift for the PO₃F²⁻ anion is observed in the region of -70 to -90 ppm relative to CFCl₃. The one-bond coupling constant, ¹J_PF, is a key parameter and is typically in the range of 850-950 Hz. This large coupling constant is characteristic of a direct P-F bond.

Complementing the ¹⁹F data, ³¹P NMR provides direct insight into the phosphorus center of the monofluorophosphate anion. huji.ac.il The ³¹P nucleus is also highly sensitive for NMR experiments. huji.ac.il The chemical shifts in ³¹P NMR are typically referenced to 85% H₃PO₄.

In the proton-decoupled ³¹P NMR spectrum, the signal for the PO₃F²⁻ anion appears as a doublet due to the same one-bond coupling to the fluorine nucleus (¹J_PF). The chemical shift is generally observed in the range of +1 to +5 ppm. The spin-spin interaction results in a splitting of the phosphorus signal with a coupling constant identical to that observed in the ¹⁹F spectrum, confirming the direct P-F bond.

Interactive Table 2: Typical NMR Spectroscopic Data for the Monofluorophosphate (PO₃F²⁻) Anion

| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |

| ¹⁹F | -70 to -90 ppm | Doublet | ¹J_PF ≈ 850-950 Hz |

| ³¹P | +1 to +5 ppm | Doublet | ¹J_PF ≈ 850-950 Hz |

Solid-State MAS NMR for Anionic Environment

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with Magic-Angle Spinning (MAS), is a powerful technique for probing the local atomic environment of specific nuclei in crystalline and disordered solids. For the monofluorophosphate anion (PO₃F²⁻), both ³¹P and ¹⁹F nuclei serve as sensitive probes of the anionic environment.

High-resolution solid-state ³¹P and ¹⁹F MAS NMR spectra provide detailed information on the crystallographic sites of the monofluorophosphate anion. Studies on related compounds, such as Barium Monofluorophosphate (BaPO₃F), have demonstrated the ability of MAS NMR to resolve distinct crystallographic sites for both phosphorus and fluorine atoms. nih.gov For the PO₃F²⁻ anion, the ¹⁹F NMR spectrum is expected to show a characteristic doublet pattern. This splitting arises from the strong scalar (J) coupling between the ¹⁹F nucleus and the adjacent ³¹P nucleus, a distinctive feature of the P-F bond in the monofluorophosphate group. nasa.gov

Analysis of the MAS NMR spectra can yield several key parameters:

Isotropic Chemical Shift (δiso): This provides information about the average electronic environment around the nucleus. Differences in δiso can distinguish between chemically or crystallographically inequivalent PO₃F²⁻ anions within a solid lattice.

Chemical Shift Anisotropy (CSA): In a solid, the electronic shielding around a nucleus is orientation-dependent. MAS at moderate speeds results in a series of spinning sidebands from which the principal components of the CSA tensor can be extracted. The CSA is highly sensitive to the local symmetry of the anionic site. nih.gov

J-Coupling: The magnitude of the ¹J(P-F) coupling constant, determined from the splitting in both ³¹P and ¹⁹F spectra, provides direct evidence of the through-bond covalent interaction and can be correlated with the P-F bond length and strength. nih.gov

In a study of polycrystalline BaPO₃F, ³¹P and ¹⁹F MAS NMR spectra resolved resonances from two distinct phosphorus and fluorine sites, which was consistent with the local symmetry predicted by crystallographic data. nih.gov The analysis allowed for the determination of the ¹⁹F chemical shift anisotropies and the ¹J(P-F) coupling constants for the two unique sites, showcasing the technique's ability to reveal subtle structural differences in the solid state. nih.gov

Vibrational Spectroscopy (Raman and Fourier Transform Infrared)

Vibrational spectroscopy, encompassing both Raman and Fourier Transform Infrared (FTIR) techniques, probes the vibrational modes of a molecule and provides a characteristic fingerprint of its structure and bonding. mdpi.comarxiv.org For the monofluorophosphate anion (PO₃F²⁻), which has C₃ᵥ symmetry in its "free" or solution state, these techniques are essential for characterizing the covalent P-O and P-F bonds.

The primary vibrational modes of the PO₃F²⁻ anion include:

P-F Stretching (ν(P-F)): A symmetric stretching mode that is a key indicator of the monofluorophosphate group.

Symmetric and Antisymmetric PO₃ Stretching (νs(PO₃) and νas(PO₃)): These modes relate to the concerted stretching of the three P-O bonds.

Deformational Modes (δ(PO₃) and δ(FPO₃)): These involve the bending and scissoring motions of the O-P-O and F-P-O angles.

Rocking Mode (ρ(PO₃)): A rocking motion of the PO₃ group.

In the solid state, the local environment (site symmetry) within the crystal lattice can influence these vibrations, often leading to the splitting of degenerate modes and the activation of modes that might be inactive in the free ion. researchgate.net For instance, in crystalline compounds, the strong and broad band observed in the IR spectrum is typically assigned to the antisymmetric ν(PO₃) vibration, while the symmetric νs(PO₃) stretching vibration often produces the strongest band in the Raman spectrum. researchgate.net The P-F stretching vibration is clearly identifiable in both spectra. researchgate.net

The table below summarizes typical vibrational frequencies for the monofluorophosphate anion based on spectroscopic studies of various crystalline monofluorophosphate compounds.

| Vibrational Mode | Symmetry (C₃ᵥ) | Typical Raman Shift (cm⁻¹) | Typical FTIR Absorption (cm⁻¹) | Description |

|---|---|---|---|---|

| νas(PO₃) | E | ~1150-1230 | ~1150-1230 (Very Strong, Broad) | Antisymmetric P-O₃ stretching |

| νs(PO₃) | A₁ | ~1000-1020 (Very Strong) | ~1000-1020 (Strong) | Symmetric P-O₃ stretching |

| ν(P-F) | A₁ | ~795-830 | ~795-830 | P-F stretching |

| δ(PO₃) | E | ~520-570 | ~520-570 | O-P-O bending/deformation |

| δ(FPO₃) | E | ~520 | Not always clearly resolved | F-P-O bending/deformation |

Note: The exact wavenumbers can vary depending on the cation and the crystal structure. nih.govresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Fluoride (B91410) Quantification

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. nih.gov It is a valuable tool for quantifying fluoride present on the surface of a this compound sample, particularly for assessing surface purity, composition, and degradation, as the monofluorophosphate ion can hydrolyze to release fluoride and phosphate (B84403). lcms.cz

The quantification process using XPS involves irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. nih.gov The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. Each element has a unique set of binding energies, allowing for elemental identification.

For the analysis of this compound (Na₂PO₃F), the following core-level spectra are of primary interest:

F 1s: The binding energy of the F 1s peak provides information about the chemical state of fluorine. Fluorine in an ionic metal fluoride (like NaF) has a characteristic binding energy (typically around 684-685 eV). mdpi.com Fluorine covalently bonded within the monofluorophosphate anion (P-F bond) would be expected to have a slightly different binding energy due to the different chemical environment. By deconvoluting the F 1s spectrum, it is possible to distinguish and quantify the amount of fluorine present as free fluoride versus that within the intact PO₃F²⁻ anion on the surface.

P 2p: The binding energy of the P 2p peak is characteristic of the phosphate environment. This helps to confirm the presence of the phosphate group on the surface.

Na 1s and O 1s: These peaks confirm the presence of sodium and oxygen and complete the elemental analysis of the surface.

Quantitative analysis is performed by calculating the area under each characteristic peak and correcting it with a relative sensitivity factor (RSF) specific to the element and the instrument. The atomic concentration (At%) of an element 'X' on the surface can be calculated using the formula:

At% of X = (Areaₓ / RSFₓ) / Σ(Areaᵢ / RSFᵢ)

where 'Area' is the peak area and 'RSF' is the relative sensitivity factor for each element 'i' detected on the surface. By comparing the atomic percentage of fluorine to that of phosphorus and sodium, the surface stoichiometry can be determined and the amount of surface fluoride can be quantified.

Theoretical Chemistry and Computational Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, such as atoms, molecules, and condensed phases. youtube.commdpi.com For the monofluorophosphate anion, DFT calculations can provide fundamental insights into its bonding, charge distribution, and reactivity that are complementary to experimental data.

Using DFT, the ground-state electronic properties of the PO₃F²⁻ anion can be calculated. This involves solving the Kohn-Sham equations for the system, which yields the electron density and the total energy. From these fundamental outputs, several key properties can be derived:

Geometric Optimization: DFT can be used to predict the most stable (lowest energy) geometry of the anion, providing theoretical values for P-O and P-F bond lengths and O-P-O and O-P-F bond angles. These can be compared directly with experimental data from X-ray diffraction.

Electronic Density of States (DOS): The DOS describes the number of available electronic states at each energy level. Analysis of the total and partial DOS can reveal the contributions of the constituent atomic orbitals (P 3p, O 2p, F 2p) to the molecular orbitals of the anion, elucidating the nature of the chemical bonds. youtube.com

These calculations are typically performed using a plane-wave basis set and pseudopotentials to represent the interactions between the core and valence electrons. mdpi.com The choice of the exchange-correlation functional (e.g., LDA, GGA) is crucial for the accuracy of the results. researchgate.net

Molecular Dynamics Simulations of Solution Behavior

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. It is an ideal tool for studying the behavior of the monofluorophosphate anion in an aqueous solution, providing a dynamic picture of its interactions with water molecules.

An MD simulation of the PO₃F²⁻ anion in water would involve the following steps:

System Setup: A single PO₃F²⁻ ion is placed in a simulation box of a defined size. The box is then filled with a large number of water molecules to represent the solvent. Periodic boundary conditions are applied to mimic an infinite solution and avoid edge effects. mdpi.com

Force Field: A force field is chosen to describe the potential energy of the system. This includes terms for bond stretching, angle bending, and torsional angles within the anion, as well as non-bonded interactions (van der Waals and electrostatic) between all atoms. Water is typically modeled using a well-established potential, such as the Extended Simple Point Charge (SPC/E) model. mdpi.com

Simulation: Newton's equations of motion are integrated numerically for every atom in the system, yielding a trajectory that describes how the positions and velocities of the atoms evolve over time.

Analysis of the resulting trajectory provides detailed information about the solution behavior of the anion:

Hydration Shell Structure: The radial distribution function, g(r), can be calculated to determine the average number and distance of water molecules in the hydration shells surrounding the anion, particularly around the oxygen and fluorine atoms.

Ion Dynamics: The simulation can track the translational and rotational motion of the anion, from which properties like the diffusion coefficient can be calculated.

Hydrogen Bonding: The simulation can identify and analyze the dynamics of hydrogen bonds formed between the oxygen and fluorine atoms of the anion and the surrounding water molecules.

Computational Prediction of Solid-State Properties

First-principles computational techniques, primarily based on DFT, are increasingly used to predict the properties of solid-state materials before they are synthesized experimentally. berkeley.edu For this compound, these methods can predict a range of critical solid-state properties.

By performing DFT calculations on the crystalline structure of Na₂PO₃F, it is possible to predict:

Phase Stability and Formation Energy: The total energy of the crystalline solid can be calculated. By comparing this energy to the energies of competing phases or potential decomposition products (e.g., NaF and NaPO₃), the thermodynamic stability of this compound can be assessed. berkeley.edu The formation energy, or decomposition energy, indicates whether the compound is stable, metastable, or unstable with respect to other compounds in the Na-P-O-F system. berkeley.edu

Mechanical Properties: By applying small strains to the optimized crystal lattice and calculating the resulting stress, the full elastic tensor can be determined. From the elastic constants, important mechanical properties such as the bulk modulus, shear modulus, Young's modulus, and Poisson's ratio can be predicted, providing insight into the material's hardness and response to stress.

Electronic and Optical Properties: The electronic band structure and density of states of the crystal can be calculated, determining whether the material is an insulator, semiconductor, or metal, and predicting its band gap. From the electronic structure, optical properties such as the dielectric function and refractive index can also be computed.

Lattice Dynamics (Phonons): The vibrational properties of the crystal lattice (phonons) can be calculated. The resulting phonon dispersion curves can predict the stability of the crystal structure (an imaginary frequency would indicate a dynamic instability) and can be used to simulate theoretical infrared and Raman spectra for comparison with experimental data.

These predictive capabilities allow for the computational screening of materials and provide a theoretical foundation for understanding and interpreting experimental findings. nih.gov

Chemical Reactivity and Reaction Mechanisms of Monofluorophosphate Compounds

Hydrolysis Mechanisms and Kinetics of the Monofluorophosphate Ion

The stability of the monofluorophosphate (MFP) ion (PO₃F²⁻) in aqueous solutions is significantly influenced by the surrounding chemical environment. Its hydrolysis, the process of breaking down into fluoride (B91410) (F⁻) and orthophosphate (PO₄³⁻) ions, is a critical aspect of its chemical behavior and efficacy in various applications. This section delves into the kinetics and mechanisms governing this hydrolysis reaction.

pH-Dependent Stability and Hydrolysis Rates

The rate of hydrolysis of the monofluorophosphate ion is markedly dependent on the pH of the solution. Generally, sodium monofluorophosphate is relatively stable in neutral to alkaline aqueous solutions. However, as the pH decreases, the rate of hydrolysis increases significantly. In strongly acidic environments (pH below 4), the hydrolysis process is considerably accelerated. For instance, in a 0.5 M HCl solution, the hydrolysis appears to follow pseudo-first-order kinetics, with a noticeable release of fluoride and orthophosphate. At even higher acid concentrations (1.0 M and 2.0 M HCl), the reaction order becomes more complex.

Conversely, in neutral and mildly alkaline conditions, the salts of monofluorophosphoric acid are stable. This pH-dependent stability is a crucial factor in the formulation and application of products containing this compound.

The enzymatic hydrolysis of monofluorophosphate also exhibits a distinct pH dependence. Studies involving dental plaque have shown that the enzymatic degradation of MFP to fluoride and orthophosphate is optimal at a pH of approximately 8. capes.gov.br This suggests that the local pH environment can significantly modulate the biological processing of the monofluorophosphate ion.

Table 1: Effect of pH on the Hydrolysis of Monofluorophosphate

| pH Range | Relative Hydrolysis Rate | Predominant Species |

| < 4 | High | H₂PO₃F |

| 4 - 7 | Moderate | HPO₃F⁻ |

| > 7 | Low | PO₃F²⁻ |

Mechanistic Pathways of Fluoride and Orthophosphate Formation

PO₃F²⁻ + H₂O → HPO₄²⁻ + F⁻

In acidic solutions, the reaction is thought to proceed through the protonation of the monofluorophosphate ion. This protonation makes the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. The reaction may proceed through different pathways depending on the specific hydrolysis conditions.

Under acidic conditions, the hydrolysis can be a second-order process, although the observed rate may appear as pseudo-first-order under certain conditions. manchester.ac.uk The mechanism likely involves a series of protonation and nucleophilic attack steps, leading to the eventual release of the fluoride ion and the formation of orthophosphoric acid, which then dissociates according to the solution's pH.

Catalytic Effects of Metal Ions and Buffering Agents on Hydrolysis

The hydrolysis of monofluorophosphate can be influenced by the presence of catalysts. Notably, certain enzymes, such as phosphatases found in biological systems like dental plaque and the small intestine, can catalyze the hydrolysis of the PO₃F²⁻ ion. nih.govnih.gov This enzymatic cleavage is an important mechanism for the release of fluoride ions in biological environments.

The catalytic effect of metal ions on the hydrolysis of monofluorophosphate is complex. While some metal ions can catalyze the hydrolysis of phosphate (B84403) esters, their specific effect on monofluorophosphate is not as well-documented in the provided search results. However, it is known that certain metal ions can interact with phosphate compounds, and such interactions could potentially influence the stability of the P-F bond. For instance, zinc ions have been shown to be inhibitory in some enzymatic systems that hydrolyze monofluorophosphate. researchgate.net

Buffering agents can also play a significant role in the hydrolysis of monofluorophosphate, primarily by controlling the pH of the solution. For example, the addition of a sodium lactate solution has been found to inhibit the acid hydrolysis of MFP. manchester.ac.uk This inhibition is likely due to the buffering effect of the lactate, which resists the decrease in pH that would otherwise accelerate hydrolysis. The choice of buffering system is therefore critical in formulations containing this compound to ensure its stability.

Postulated Intermediates and Transition States in Hydrolysis

The detailed mechanism of monofluorophosphate hydrolysis, including the precise nature of intermediates and transition states, is a subject of ongoing investigation. One proposed pathway for the acid-catalyzed hydrolysis involves the formation of a cyclic intermediate with a trimetaphosphate-like structure. manchester.ac.uk This hypothesis suggests a more complex reaction mechanism than a simple direct nucleophilic attack.

In general, for the hydrolysis of phosphate esters, the transition state is thought to involve a pentacoordinate phosphorus atom. In the case of monofluorophosphate hydrolysis, the transition state would likely involve the incoming water molecule and the departing fluoride ion simultaneously associated with the central phosphorus atom. The geometry and charge distribution of this transition state would be influenced by factors such as the degree of protonation and the presence of any catalytic species. Further computational and experimental studies are needed to fully elucidate the energetic landscape and the precise structures of the intermediates and transition states involved in the hydrolysis of the monofluorophosphate ion.

Interactions with Phosphate-Based Materials

This compound interacts with various phosphate-based materials, most notably hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂], the primary mineral component of teeth and bones. This interaction is fundamental to its application in oral care products.

Reaction with Hydroxyapatite and Other Calcium Phosphate Systems

The interaction between monofluorophosphate and hydroxyapatite is a multifaceted process that involves both surface adsorption and ionic exchange within the apatite lattice. The monofluorophosphate ion can be taken up by the hydroxyapatite solid.

One of the key mechanisms is the substitution of the monofluorophosphate ion for phosphate (PO₄³⁻) or, more commonly, for hydrogen phosphate (HPO₄²⁻) groups within the hydroxyapatite structure. nih.gov The exchange for hydrogen phosphate is particularly significant in calcium-deficient hydroxyapatite, as it does not lead to a charge imbalance in the crystal lattice. nih.gov

The reaction is influenced by the pH of the surrounding environment. A decrease in pH tends to favor the reaction between monofluorophosphate and hydroxyapatite. capes.gov.br However, the presence of other ions in the solution can significantly affect this interaction. For instance, orthophosphate ions, particularly the HPO₄²⁻ species, can inhibit the uptake of monofluorophosphate by competing for the same sites on the hydroxyapatite surface. nih.gov Similarly, bicarbonate ions, often present in saliva, can also reduce the uptake of monofluorophosphate by hydroxyapatite. capes.gov.br

Table 2: Factors Influencing the Reaction of Monofluorophosphate with Hydroxyapatite

| Factor | Effect on Reaction | Mechanism of Influence |

| Decreased pH | Favors reaction | Increased solubility of apatite, protonation of surface groups |

| Orthophosphate ions (HPO₄²⁻) | Inhibits reaction | Competition for active sites on the hydroxyapatite surface nih.gov |

| Bicarbonate ions | Inhibits reaction | Competition for active sites on the hydroxyapatite surface capes.gov.br |

Mechanisms of Fluorapatite Layer Formation

The formation of a fluorapatite layer on mineral surfaces, such as hydroxyapatite (the primary component of tooth enamel), from this compound is a multi-step process. Unlike simple fluoride salts which directly provide fluoride ions (F⁻), this compound (Na₂PO₃F) acts as a fluoride source through a series of surface reactions. researchgate.net

The initial step involves the adsorption of the monofluorophosphate anion (PO₃F²⁻) onto the hydroxyapatite surface. Following this adsorption, the monofluorophosphate ion undergoes enzymatic or chemical hydrolysis. This hydrolysis cleaves the P-F bond, releasing free fluoride ions and orthophosphate ions into the local environment. researchgate.net

Once released, the fluoride ions can substitute for the hydroxyl (OH⁻) groups within the hydroxyapatite lattice. This ion exchange process is favorable as the fluoride ion fits better into the apatite crystal lattice than the hydroxide (B78521) ion, resulting in the formation of fluorapatite (Ca₅(PO₄)₃F). wikipedia.orgkarger.com The resulting fluorapatite is a more stable and less soluble mineral than the original hydroxyapatite, particularly under acidic conditions. bg.ac.rs This reaction is integral to the global phosphorus cycle and can be summarized as the reaction of a calcium phosphate material with a fluoride source, such as this compound. wikipedia.org

Adsorption: The PO₃F²⁻ anion adsorbs onto the hydroxyapatite surface.

Hydrolysis: The PO₃F²⁻ anion is hydrolyzed, releasing F⁻ and PO₄³⁻ ions.

Ion Exchange: The released F⁻ ions replace OH⁻ ions in the hydroxyapatite lattice.

Formation: A new, stable fluorapatite layer is formed on the surface.

Anion Exchange Processes on Mineral Surfaces (PO₃F²⁻ for HPO₄²⁻)

The monofluorophosphate anion (PO₃F²⁻) can directly participate in anion exchange processes on the surface of calcium-deficient apatite minerals. Studies using X-ray photoelectron spectroscopy have shown that PO₃F²⁻ ions can be chemisorbed onto the hydroxyapatite surface or directly ion-exchanged for hydrogen phosphate (HPO₄²⁻) groups present in the mineral lattice. researchgate.net

In calcium-deficient apatites, which contain HPO₄²⁻ groups to maintain charge neutrality, the monofluorophosphate ion can be adsorbed to the mineral surface as an associate ion or directly exchange with these hydrogen phosphate groups. researchgate.netkarger.com This process is distinct from the substitution of fluoride for hydroxide, as it involves the entire polyatomic monofluorophosphate anion interacting with the mineral surface. The presence of HPO₄²⁻ groups is a known feature in certain biological and synthetic apatites, and their exchange with PO₃F²⁻ represents a significant interaction pathway. researchgate.netresearchgate.net

Influence of pH and Concentration on Surface Reactivity

The reactivity of this compound on mineral surfaces is significantly influenced by both pH and concentration. An acidic environment enhances the incorporation of fluoride into the hydroxyapatite lattice. nih.govthejcdp.com

Influence of pH: Acidulating monofluorophosphate solutions, for instance with phosphoric acid, increases their reactivity with enamel surfaces. nih.gov Acidic conditions (pH between 3.5 and 4.5) are generally more effective for fluoride deposition. nih.gov In an acidic environment, the reaction between monofluorophosphate and enamel is enhanced, leading to the formation of fluoride-containing products like fluorapatite and calcium fluoride-like substances. nih.gov While neutral this compound solutions (pH ~6.6-7.0) are reactive, their acidulated counterparts demonstrate a greater ability to impart acid resistance to mineral surfaces. nih.govnih.gov

Influence of Concentration: The concentration of this compound directly affects the extent of fluoride incorporation into enamel. Studies have shown that the amount of fluoride taken up by the mineral increases in a concentration-dependent manner. nih.gov Higher concentrations of monofluorophosphate lead to a greater availability of both PO₃F²⁻ and, upon hydrolysis, F⁻ ions at the mineral-solution interface, driving the formation of the protective fluorapatite layer. The interplay between pH and concentration is critical; for example, a high-concentration acidulated monofluorophosphate solution can act on both the surface layer and deeper into the enamel structure. nih.gov

The table below summarizes the effect of pH on the reactivity of fluoride solutions.

| Fluoride Compound | Typical pH | Reactivity Enhancement |

| This compound (MFP) | ~7.0 | Baseline reactivity |

| Acidulated Phosphate MFP (AP-MFP) | Acidic | Increased fluoride uptake and reaction with enamel nih.gov |

| Acidulated Phosphate Fluoride (APF) | ~3.9 | High reactivity, greater fluoride and hydrogen ion concentration thejcdp.com |

Complexation Chemistry with Metal Cations

Coordination Modes of the Monofluorophosphate Anion

The monofluorophosphate anion (PO₃F²⁻) is a versatile ligand in coordination chemistry, capable of binding to metal cations in several modes. Due to the differing electronegativities of the oxygen and fluorine atoms, the anion typically coordinates to metal centers through its oxygen atoms. The P-F bond is generally strong and less likely to participate in coordination compared to the P-O bonds.

Observed coordination modes include:

Monodentate: The anion binds to a single metal center through one of its oxygen atoms.

Bidentate: The anion coordinates to a metal center using two oxygen atoms, forming a chelate ring.

Bridging: The anion links two or more metal centers. This can occur through one, two, or three oxygen atoms, leading to the formation of dimers, polymers, or extended framework structures.

For example, in various zinc monofluorophosphate complexes, the Zn²⁺ cation is exclusively bonded to four oxygen atoms from four different symmetry-related monofluorophosphate anions, creating a tetrahedral coordination environment. mdpi.com In certain lead(II) monofluorophosphate compounds, the Pb²⁺ atom is coordinated by multiple oxygen atoms from the monofluorophosphate anions, while the fluorine atom is not part of the primary coordination sphere. mdpi.com In transition metal complexes like Ba₂M₂(PO₃F)F₆, the structure is built from PO₃F tetrahedra and MO₂F₄ octahedra, indicating that the monofluorophosphate anion coordinates to the transition metal via its oxygen atoms. nih.gov

Synthesis and Characterization of Transition Metal Monofluorophosphates (e.g., Ba₂M₂(PO₃F)F₆ where M = Mn, Co, Ni, Cu)

A series of isostructural transition-metal monofluorophosphates with the general formula Ba₂M₂(PO₃F)F₆ (where M = Mn, Co, Ni, Cu) have been successfully synthesized using hydrothermal methods. nih.govacs.org These compounds are prepared by reacting sources of the respective transition metal with phosphoric and fluorophosphoric acids under high temperature and pressure. nih.gov

Characterization of these materials, primarily through single-crystal and powder X-ray diffraction, has elucidated their complex three-dimensional framework structures. nih.gov These frameworks are constructed from corner-sharing cis-MO₂F₄ octahedra and PO₃F tetrahedra. acs.org

Interestingly, while the compounds with M = Mn, Co, and Cu are isostructural and crystallize in the monoclinic space group P2₁/c, the nickel analogue (Ba₂Ni₂(PO₃F)F₆) adopts a different, though still monoclinic, structure with the space group P2₁/n. nih.gov This structural difference arises from the varied arrangements of the same cis-MO₂F₄ and PO₃F building blocks within one-dimensional chains. nih.gov The structure of the copper-containing compound reveals an elongated octahedral geometry, indicative of static Jahn-Teller distortion. nih.gov Magnetic characterization shows that the compounds where M = Mn, Co, and Ni exhibit dominant antiferromagnetic behavior. acs.org

Crystallographic Data for Ba₂M₂(PO₃F)F₆ Compounds

| Compound (M) | Crystal System | Space Group | Reference |

| Mn, Co, Cu | Monoclinic | P2₁/c | nih.gov |

| Ni | Monoclinic | P2₁/n | nih.gov |

Reactions with Organic Compounds and Biological Molecules (Non-Clinical Focus)

From a non-clinical, biochemical perspective, this compound interacts with specific biological molecules, primarily enzymes. A key reaction is its enzymatic hydrolysis by phosphatases. These enzymes cleave the covalent P-F bond of the monofluorophosphate anion to release a fluoride ion and an orthophosphate ion. taylorandfrancis.com This hydrolysis is a prerequisite for the fluoride ion to become bioavailable for subsequent reactions, such as incorporation into apatite.